2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
Description
This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a bicyclic structure fused with an imidazole and a partially saturated pyridine ring. Its molecular formula is C₁₀H₁₃ClN₂O₂ (based on analogous structures in and ), with a hydrochloride salt enhancing solubility. The acetic acid moiety at the 2-position provides a carboxylate functional group, making it suitable for further derivatization or interactions in biological systems .
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7;/h6H,1-5H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGOTGBNGKHLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of an acid catalyst.
Reduction Reaction: Another method involves the reduction of an imidazo[1,2-a]pyridine derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled reaction conditions to ensure high yield and purity. The production process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the imidazo[1,2-a]pyridine ring, involving the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and anhydrous ether or alcohol solvents.
Substitution: Various electrophiles and nucleophiles, along with suitable solvents and catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound, such as carboxylic acids or ketones.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups attached to the imidazo[1,2-a]pyridine ring.
Scientific Research Applications
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomers in the Imidazo[1,2-a]pyridine Series
- 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
- Molecular Formula : C₉H₁₁ClN₂O₂ (inferred from ).
- Key Difference : Substitution at the 3-position instead of the 2-position.
- Impact : The 3-yl variant may exhibit altered binding affinities due to spatial orientation differences in receptor interactions. Similarity scores (0.69) suggest moderate structural overlap but distinct electronic profiles .
Heterocycle Variations
- 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid dihydrochloride Molecular Formula: C₈H₁₃Cl₂N₃O₂ (). Key Difference: Replacement of pyridine with pyrazine (a nitrogen-rich heterocycle). The dihydrochloride salt improves aqueous solubility compared to the mono-hydrochloride form of the target compound .
Functional Group Modifications
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride
- 2-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}acetic acid hydrochloride Molecular Formula: C₉H₁₂BrClN₂O₂ (). Key Difference: Bromine substitution at the 3-position. Impact: Bromine’s electron-withdrawing effect and larger atomic radius may alter metabolic stability and lipophilicity compared to non-halogenated analogues .
Substituent Diversity
- 2-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride Molecular Formula: C₁₁H₁₆ClN₅ (). Key Difference: Pyrazole ring substitution and an amine group.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Positional Isomerism : The 2-yl substitution in the target compound may favor specific π-π stacking interactions in biological targets compared to 3-yl variants, as seen in receptor-binding assays .
- Functional Group Reactivity : Sulfonyl chloride derivatives () exhibit broader synthetic utility but lower stability in aqueous environments than carboxylates.
Biological Activity
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride (CAS No. 1955540-51-8) is a compound that belongs to the class of imidazopyridine derivatives. These compounds are recognized for their diverse biological activities and therapeutic potential. This article will explore the biological activity of this specific compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃ClN₂O₂ |
| Molecular Weight | 216.66 g/mol |
| CAS Number | 1955540-51-8 |
| MDL Number | MFCD29991496 |
| Boiling Point | Not available |
Biological Activity
Imidazopyridine derivatives are known for a wide range of biological activities including:
- Anticancer : Many studies have reported that imidazopyridine compounds exhibit significant anticancer properties. For example, they can inhibit cell proliferation in various cancer cell lines such as breast cancer (MCF7) and colorectal cancer (HCT116) with IC₅₀ values often in the low micromolar range .
- Antiviral and Antimicrobial : Some derivatives have shown effectiveness against viruses and bacteria, making them potential candidates for developing antiviral drugs .
- Neurological Effects : Certain imidazopyridines demonstrate anticonvulsant properties and are being investigated for their potential in treating neurological disorders .
The biological activity of this compound is attributed to its ability to interact with various biological targets. The imidazopyridine scaffold allows for multiple interactions at the molecular level, influencing pathways involved in cancer progression and neuroprotection.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the imidazopyridine ring can significantly enhance or diminish biological activity. For instance:
- Substituents on the nitrogen atoms or at specific carbon positions can alter the compound's binding affinity to target proteins.
- The presence of electron-donating or electron-withdrawing groups can influence the compound's overall reactivity and efficacy in biological systems .
Case Studies
- Antitumor Activity : A study evaluated several imidazopyridine derivatives for their cytotoxic effects against various cancer cell lines. The most potent compounds showed IC₅₀ values below 10 µM in MTT assays, indicating strong antiproliferative effects .
- Anticonvulsant Properties : Research demonstrated that certain derivatives exhibited significant anticonvulsant activity in animal models, suggesting potential therapeutic applications in epilepsy treatment .
- Antiviral Efficacy : In vitro assays indicated that some imidazopyridine derivatives effectively inhibited viral replication in cell cultures infected with human coronaviruses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
